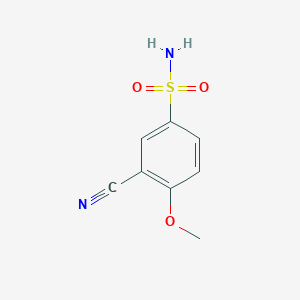

3-Cyano-4-methoxybenzenesulfonamide

説明

Significance of Sulfonamide Functional Groups in Organic Synthesis

The sulfonamide functional group, with its central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key player in organic chemistry. ucla.edu Its structure imparts a notable degree of chemical and metabolic stability. researchgate.net Unlike the more labile amide bond, the sulfonamide linkage is generally resistant to enzymatic cleavage in biological systems, a desirable trait for therapeutic agents. researchgate.net

From a synthetic perspective, the formation of a sulfonamide is a reliable and well-established reaction, typically achieved by reacting a sulfonyl chloride with an amine. wikipedia.org This classic transformation is not only efficient but also serves as a method for the derivatization of amines, often yielding crystalline products with sharp melting points, which aids in their identification and purification. wikipedia.org The sulfonamide group's ability to act as a zinc-binding group is another critical feature, particularly in the design of enzyme inhibitors. nih.gov

Overview of Cyano and Methoxy (B1213986) Substituents in Aromatic Systems

The electronic properties of an aromatic ring can be significantly influenced by the presence of substituent groups. The cyano (-C≡N) and methoxy (-OCH₃) groups, as seen in 3-Cyano-4-methoxybenzenesulfonamide, exert distinct and somewhat opposing electronic effects.

The cyano group is a potent electron-withdrawing group, acting through both inductive and resonance effects. libretexts.orgminia.edu.egpressbooks.pub Inductively, the electronegative nitrogen atom pulls electron density away from the aromatic ring through the sigma bond framework. pressbooks.pub By resonance, the pi system of the cyano group can delocalize electron density from the ring, creating a partial positive charge on the aromatic carbons. libretexts.orgpressbooks.pub This deactivating effect makes the aromatic ring less susceptible to electrophilic attack. minia.edu.eglumenlearning.com

In contrast, the methoxy group is an electron-donating group. While the oxygen atom is electronegative and exerts an inductive electron-withdrawing effect, its ability to donate a lone pair of electrons into the aromatic pi system via resonance is the dominant factor. libretexts.orglibretexts.org This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive towards electrophiles. lumenlearning.com The interplay of these activating and deactivating effects is a key determinant of a molecule's reactivity and interaction with other chemical species.

Contextualizing this compound within Relevant Chemical Families and Applications

The compound this compound belongs to the family of substituted benzenesulfonamides. Its specific substitution pattern—a cyano group at the 3-position and a methoxy group at the 4-position relative to the sulfonamide—creates a unique electronic and steric environment on the aromatic ring. This particular arrangement of electron-withdrawing and electron-donating groups can lead to interesting chemical properties and potential applications.

While specific research on the direct applications of this compound is not extensively documented in the provided search results, its structural motifs are found in various areas of chemical research. For instance, benzenesulfonamide (B165840) scaffolds are widely investigated as inhibitors of enzymes like carbonic anhydrases and metallo-β-lactamases. nih.govnih.gov The cyano and methoxy groups are also integral components of many pharmacologically active molecules. nih.govgoogle.comchemicalbook.com Therefore, this compound can be considered a valuable building block or intermediate in the synthesis of more complex molecules with potential biological activity.

Chemical and Physical Properties of Related Compounds

To provide context for the properties of this compound, the following table details information on structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methoxybenzenesulfonamide | 1129-26-6 | C₇H₉NO₃S | 187.22 | 111-115 |

| 3-Amino-4-hydroxy-N-methylbenzenesulfonamide | 80-23-9 | C₇H₁₀N₂O₃S | 202.23 | Not Available |

| N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 | C₁₂H₉F₃N₂O | 270.21 | Not Available |

Data sourced from references chemicalbook.comsigmaaldrich.comepa.gov

Structure

2D Structure

3D Structure

特性

分子式 |

C8H8N2O3S |

|---|---|

分子量 |

212.23 g/mol |

IUPAC名 |

3-cyano-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c1-13-8-3-2-7(14(10,11)12)4-6(8)5-9/h2-4H,1H3,(H2,10,11,12) |

InChIキー |

MFBSRCLGOVIYSM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C#N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Cyano 4 Methoxybenzenesulfonamide

Precursor Synthesis and Stepwise Reaction Pathway Development

The journey to synthesizing 3-cyano-4-methoxybenzenesulfonamide begins with the careful preparation of its precursors and a well-defined reaction sequence.

Bromination of 4-Methoxybenzenesulfonamide to Yield 3-Bromo-4-methoxybenzenesulfonamide

The first key transformation is the bromination of 4-methoxybenzenesulfonamide. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring, specifically at the position ortho to the methoxy (B1213986) group and meta to the sulfonamide group, resulting in the formation of 3-bromo-4-methoxybenzenesulfonamide. The reaction is typically carried out using a brominating agent in a suitable solvent. The mechanism involves the generation of a bromine cation (Br+), which is then attacked by the electron-rich aromatic ring. epa.gov

During the workup of bromination reactions, a reductive agent like sodium bisulfite is often employed. chegg.combrainly.comreddit.comchegg.com Its primary role is to neutralize any excess bromine that remains in the reaction mixture. brainly.comreddit.comchegg.com This is crucial because leftover bromine can lead to the formation of undesired byproducts and can impart color to the final product. reddit.com Sodium bisulfite effectively reduces molecular bromine (Br₂) to bromide ions (Br⁻), which are less reactive and easier to remove from the reaction mixture. chegg.combrainly.com The balanced chemical equation for this reaction is:

2NaHSO₃ + Br₂ → 2NaBr + H₂SO₄ brainly.com

This step ensures the purity of the isolated 3-bromo-4-methoxybenzenesulfonamide.

Cyanation of 3-Bromo-4-methoxybenzenesulfonamide for this compound Formation

The subsequent and final step in the synthesis is the cyanation of 3-bromo-4-methoxybenzenesulfonamide. This nucleophilic substitution reaction replaces the bromine atom with a cyano group (-CN), yielding the target molecule, this compound. This transformation is a crucial step in building the molecular framework required for various applications.

Catalytic Systems and Optimized Reaction Conditions

The efficiency of the cyanation reaction is highly dependent on the catalytic system and the reaction conditions employed.

Role of Copper Catalysts (e.g., Cuprous Iodide, Cuprous Cyanide) in Cyano-Substitution Reactions

Copper catalysts, particularly cuprous iodide (CuI) and cuprous cyanide (CuCN), play a pivotal role in facilitating the cyanation of aryl halides. organic-chemistry.orgnih.gov This type of reaction, often referred to as a Rosenmund-von Braun reaction, has been significantly improved by the use of catalytic amounts of copper. organic-chemistry.org The use of a copper catalyst allows for milder reaction conditions compared to traditional methods that required stoichiometric amounts of copper(I) cyanide. organic-chemistry.org The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination of the aryl nitrile. The use of catalytic copper simplifies product isolation and purification. organic-chemistry.orgnih.gov

Temperature and Reaction Time Optimization for Enhanced Yield and Selectivity

The efficiency of chemical reactions is often a delicate balance of temperature and time. In the synthesis of benzenesulfonamide (B165840) derivatives, these parameters are critical for maximizing yield and ensuring the desired product selectivity. For instance, in copper-catalyzed coupling reactions of sulfonamides with (hetero)aryl bromides, a temperature of 100°C is typically employed. researchgate.net However, when using less reactive (hetero)aryl chlorides, the temperature needs to be elevated to 130°C to achieve a successful reaction. researchgate.net

The duration of the reaction is another key variable. In a one-pot synthesis of new pyridine (B92270) derivatives incorporating a sulfonamide moiety, the reaction time can vary significantly, from 25 to 55 minutes, depending on the specific reactants used. This highlights the need for careful optimization for each unique combination of starting materials.

The following table illustrates the impact of reaction conditions on product yield in a hypothetical synthesis of a sulfonamide derivative.

Table 1: Optimization of Reaction Conditions

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 24 | 65 |

| 2 | 100 | 12 | 85 |

| 3 | 100 | 24 | 82 |

| 4 | 120 | 12 | 78 |

Mechanistic Investigations of Synthesis Pathways

Delving into the reaction mechanisms provides a deeper understanding of the synthetic process, enabling further optimization and the development of novel synthetic routes.

Proposed Reaction Mechanisms for Cu-Catalyzed Cyanation

Copper-catalyzed cyanation of aryl halides is a pivotal method for introducing a cyano group. One proposed mechanism involves a domino exchange of ligands on the copper catalyst. tezu.ernet.in Another prominent pathway is a single electron transfer (SET) mechanism, which is distinct from the more common two-electron pathway. tezu.ernet.in This SET mechanism is particularly relevant in photo-induced copper-catalyzed cyanations. tezu.ernet.in

Radical C-H functionalization via hydrogen-atom transfer (HAT) represents another powerful strategy in copper-catalyzed reactions. dntb.gov.ua This process can involve the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer and subsequent cross-coupling. dntb.gov.ua

Kinetic Studies of Key Synthetic Steps

Kinetic studies are essential for identifying the rate-determining step of a reaction. For example, in the domino dehydrogenation-condensation-hydrogenation sequence for the synthesis of sulfonamides, a kinetic isotope effect was observed. nih.gov The dehydrogenation of the alcohol was identified as the rate-determining step, with a kinetic isotope effect (k(H)/k(D)) of 2.86. nih.gov In contrast, the hydrogenation of the intermediate N-benzylidene-p-toluenesulfonamide had a k(H)/k(D) of 0.74, indicating it is not the rate-limiting step. nih.gov Such insights are invaluable for targeted improvements in catalyst design and reaction conditions.

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety.

One such approach is the use of photocatalysts to activate azides, which serve as nitrene precursors in metal-catalyzed reactions. nih.gov This method is advantageous due to its non-oxidative conditions and the clean generation of nitrogen gas as the only byproduct. nih.gov Dual catalysis, combining copper and visible light, has been successfully employed for the S(O)₂–N coupling of phenylsulfinic acid derivatives and aryl azides under redox-neutral and mild conditions. nih.gov

Another sustainable strategy involves the use of nanostructured catalysts. For instance, a nano-Ru/Fe₃O₄ catalyst has been used for the direct coupling of alcohols and sulfonamides. nih.gov The magnetic properties of this catalyst facilitate easy separation from the reaction mixture, allowing for its efficient recycling. nih.gov This domino dehydrogenation-condensation-hydrogenation sequence is an environmentally benign method that consumes only one equivalent of the primary alcohol. nih.gov

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of steps, solvent usage, and waste generation. A one-pot tandem iodination followed by cyanation strategy has been developed, showcasing the potential for more efficient and sustainable synthetic routes. tezu.ernet.in

Chemical Reactivity and Derivatization of 3 Cyano 4 Methoxybenzenesulfonamide

Reactions Involving the Cyano Group

The cyano (-C≡N) group is a highly useful functional group in organic synthesis, primarily due to its electrophilic carbon atom. libretexts.org It can undergo a variety of transformations, including alcoholysis, hydrolysis, and reduction, to yield different functional groups.

Alcoholysis to Methyl Ester Derivatives (e.g., 2-Methoxy-5-sulfonamide Methyl Benzoate)

The alcoholysis of nitriles, often referred to as the Pinner reaction, is a classic method for converting nitriles into esters via an intermediate imido ester (also known as a Pinner salt). numberanalytics.com In the case of 3-Cyano-4-methoxybenzenesulfonamide, this reaction provides a direct route to valuable ester derivatives.

The Pinner reaction is typically catalyzed by strong acids. numberanalytics.compearson.com The acid protonates the nitrogen atom of the nitrile, which significantly increases the electrophilicity of the cyano carbon, facilitating the nucleophilic attack by a weakly nucleophilic alcohol. numberanalytics.comyoutube.com

A documented synthesis of 2-Methoxy-5-sulfonamide Methyl Benzoate involves the reaction of this compound with methanol (B129727) in the presence of hydrogen chloride gas. The gaseous HCl serves as the acid catalyst, driving the formation of the methyl ester.

Reaction Scheme:

The efficiency of the Pinner reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com Optimization of these parameters is crucial for maximizing yield and selectivity. numberanalytics.com For the conversion of this compound to its methyl ester, specific conditions have been reported to achieve a high yield.

| Reactant | Solvent | Catalyst | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Methanol | Hydrogen Chloride (gas) | ≤ 40 °C | 4 hours | 2-Methoxy-5-sulfonamide Methyl Benzoate | 78.7% |

This data indicates a well-optimized process for this specific transformation. General strategies for optimizing Pinner reactions include adjusting catalyst loading, using co-solvents, and carefully controlling the temperature to minimize the formation of byproducts. numberanalytics.comnumberanalytics.com Milder protocols have also been developed using reagents like trimethylsilyl (B98337) chloride (TMSCl) to generate HCl in situ or using solutions of HCl in alternative solvents like cyclopentyl methyl ether (CPME). nih.govresearchgate.net

Potential for Hydrolysis to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgnumberanalytics.com This reaction typically proceeds through an amide intermediate, which is then further hydrolyzed. libretexts.orgnumberanalytics.comchemguide.co.uk

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄). youtube.comnumberanalytics.comchemguide.co.uk The reaction yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base (e.g., NaOH). libretexts.orgnumberanalytics.com This process initially forms the salt of the carboxylic acid and ammonia. chemguide.co.uk A subsequent acidification step is required to obtain the free carboxylic acid. chemguide.co.uk

Given that the methyl ester, 2-Methoxy-5-sulfonamide Methyl Benzoate, can be hydrolyzed to 2-methoxy-5-sulfonamide benzoic acid, it demonstrates the feasibility of converting the cyano group of this compound into a carboxylic acid functionality. Direct hydrolysis of the nitrile offers an alternative synthetic route to this important carboxylic acid derivative.

Nitrile Reduction Reactions to Amine Functionalities

The reduction of nitriles is a fundamental transformation that yields primary amines. wikipedia.org This conversion is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. Several reagents and catalytic systems are effective for the reduction of aromatic nitriles.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is often the most economical method and uses catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org The choice of catalyst, solvent, and reaction conditions is critical to selectively produce the primary amine and avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org Milder reagents such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) can also reduce a wide variety of aromatic nitriles in excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org The reactivity can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to facilitate the reduction, while electron-donating groups may require more forceful conditions. nih.govorganic-chemistry.org

Applying these methods to this compound would be expected to reduce the cyano group to a primary amine (aminomethyl group), yielding 4-methoxy-3-(aminomethyl)benzenesulfonamide. The presence of the electron-donating methoxy (B1213986) group might necessitate stronger reducing conditions compared to nitriles with electron-withdrawing groups. nih.govorganic-chemistry.org

Reactivity of the Sulfonamide Moiety

The sulfonamide (-SO₂NH₂) functional group is known for its chemical stability. selleckchem.comfishersci.com It is a key structural feature in many pharmaceutical drugs. The sulfonamide group is generally unreactive under many conditions used to modify other parts of the molecule.

Key aspects of its reactivity include:

Acidity: The hydrogen atoms on the sulfonamide nitrogen are weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. In the presence of a strong base, the sulfonamide can be deprotonated.

Stability: Benzenesulfonamides are stable under ordinary conditions but can decompose at high temperatures, potentially releasing toxic gases like nitrogen and sulfur oxides. selleckchem.comfishersci.com They are generally resistant to hydrolysis under moderate acidic or basic conditions, which is why they are often used as protecting groups for amines.

Reactions with Strong Acids/Bases: While stable, extreme conditions can lead to reaction. For instance, some benzenesulfonamides can be reduced to disulfides with hydrogen bromide in acetic acid. nih.gov They are generally incompatible with strong oxidizing agents and strong bases. fishersci.com

For this compound, the sulfonamide group is expected to be relatively inert during the alcoholysis, hydrolysis, or reduction of the cyano group under controlled conditions. Its primary influence is electronic, acting as an electron-withdrawing group that affects the reactivity of the aromatic ring.

N-Alkylation and N-Acylation Reactions

The sulfonamide group (-SO₂NH₂) is a key site for derivatization through N-alkylation and N-acylation reactions. The nitrogen atom of the primary sulfonamide is nucleophilic and can react with various electrophiles. wikipedia.org

N-Alkylation involves the reaction of the sulfonamide with alkyl halides. This reaction typically requires a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction. organic-chemistry.org A variety of alkyl groups can be introduced, allowing for the synthesis of a diverse library of N-alkylated sulfonamide derivatives. The general approach for N-alkylation is catalyzed by various metal complexes, such as manganese, under relatively mild conditions. organic-chemistry.orgacs.org

N-Acylation is the reaction of the sulfonamide with acylating agents like acyl chlorides or acid anhydrides. Similar to alkylation, this reaction is usually carried out in the presence of a base, such as pyridine (B92270), to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. wikipedia.org This process yields N-acylsulfonamides, which are important intermediates in organic synthesis.

Table 1: General Reactions at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Product | Purpose |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | N-Alkyl-3-cyano-4-methoxybenzenesulfonamide | Introduce diverse alkyl groups |

| N-Acylation | Acyl chloride (R-COCl), Base | N-Acyl-3-cyano-4-methoxybenzenesulfonamide | Introduce acyl functionalities |

Sulfonamide Salt Formation and Its Implications for Reactivity

The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). This acidity allows the sulfonamide to react with bases to form a corresponding salt. The formation of this sulfonamide anion (anionic nitrogen) is a critical step that significantly enhances the nucleophilicity of the nitrogen atom.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) provides a pathway to introduce additional functional groups directly onto the benzene ring of this compound. The regioselectivity of this reaction is determined by the directing effects of the existing substituents. quora.comyoutube.com

The directing effects of the substituents are as follows:

-OCH₃ (methoxy) group at C4: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. quora.com

-CN (cyano) group at C3: This is a deactivating group and a meta-director because it withdraws electron density from the ring.

-SO₂NH₂ (sulfonamide) group at C1: This is also a deactivating group and a meta-director due to the electron-withdrawing nature of the sulfonyl group. libretexts.org

Table 2: Analysis of Positions for Electrophilic Aromatic Substitution

| Position | Relation to -SO₂NH₂ (meta-director) | Relation to -CN (meta-director) | Relation to -OCH₃ (ortho, para-director) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | ortho | meta | ortho | Potentially reactive, activated by -OCH₃ |

| C5 | para | ortho | meta | Likely most reactive site, activated by -OCH₃ |

| C6 | meta | para | ortho | Potentially reactive, activated by -OCH₃ |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for modifying the aromatic ring, but it has specific requirements. The reaction necessitates an electron-deficient aromatic ring and the presence of a good leaving group (such as a halogen). researchgate.net

The benzene ring of this compound is substituted with two strong electron-withdrawing groups (cyano and sulfonamide), which make the ring electron-poor and thus activated towards nucleophilic attack. The methoxy group, being electron-donating, has an opposing effect. For an SₙAr reaction to occur, a leaving group would need to be present on the ring. For instance, in an analogue like 4-chloro-3-nitrobenzenesulfonamide, the chlorine atom can be displaced by nucleophiles. kisti.re.kr

If a leaving group were present on the ring of a this compound analogue, the electron-withdrawing cyano and sulfonamide groups would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly if the leaving group is positioned ortho or para to these groups. It has been noted that the cyano group itself can, in some unusual cases, act as a leaving group in nucleophilic aromatic substitution reactions on heteroaromatic systems. researchgate.net There are also modern methods, such as cation radical-accelerated SₙAr, that can facilitate the displacement of groups like methoxy, though this is context-dependent. acs.org

Role of 3 Cyano 4 Methoxybenzenesulfonamide in the Synthesis of Complex Molecules

Intermediate in Pharmaceutical Synthesis

The primary application of 3-Cyano-4-methoxybenzenesulfonamide in the pharmaceutical sector is as a crucial intermediate in the manufacturing of specific active pharmaceutical ingredients (APIs). Its structure is a key precursor to a class of drugs known as substituted benzamides.

Precursor to 2-Methoxy-5-sulfamoylbenzoic Acid

A critical transformation involving this compound is its conversion to 2-Methoxy-5-sulfamoylbenzoic acid. This reaction is achieved through the hydrolysis of the cyano (nitrile) group into a carboxylic acid. This step is fundamental as it sets the stage for the subsequent coupling reactions required to build the final drug molecule. The resulting benzoic acid derivative is an important intermediate for several pharmaceuticals.

Significance as an Intermediate for Sulpiride and Related Benzamide (B126) Derivatives

The most prominent role of this compound is as a key starting material in the synthesis of Sulpiride, an antipsychotic and antiemetic drug. Sulpiride is a benzamide derivative, the synthesis of which relies on the availability of the 2-methoxy-5-sulfamoylbenzoic acid intermediate.

The synthesis pathway involves the formal condensation between the carboxylic acid group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine. beilstein-journals.org Various patented synthetic methods describe the reaction of a 2-methoxy-5-sulfamoylbenzoic acid ester (like the methyl or ethyl ester) with N-ethyl-2-aminomethyl pyrrolidine (B122466) to produce Sulpiride, often in high yields. sioc-journal.cnnih.gov For example, one method reports a yield of 90.3% with a purity of 99.1% when reacting the ethyl ester with the amine in isopropanol. nih.gov This highlights the industrial importance of this compound as the ultimate precursor to this essential therapeutic agent.

Table 1: Synthesis of Sulpiride from a 2-Methoxy-5-sulfamoylbenzoic Acid Derivative

| Reactant 1 | Reactant 2 | Solvent | Yield | Purity | Reference |

|---|

Building Block in General Organic Synthesis

Beyond its defined role in pharmaceutical manufacturing, the chemical functionalities of this compound make it a valuable building block for broader applications in organic synthesis.

Utility in the Generation of Diverse Heterocyclic Compounds

The nitrile group (-CN) is a versatile functional group that can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent structures in medicinal chemistry. The cyano group can be readily transformed into other functionalities like amides, amines, and ketones, which can then be used to construct rings. beilstein-journals.org For instance, nitriles are known to react with reagents like β-ketonitriles or o-bromoarylamines in catalyzed reactions to form complex heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or benzimidazoles, respectively. sioc-journal.cnrsc.org While specific examples detailing the use of this compound in these exact reactions are not prevalent, the chemical principles demonstrate its potential for creating a wide array of heterocyclic structures. The presence of the sulfonamide and methoxy (B1213986) groups can also influence the reactivity and regioselectivity of these cyclization reactions.

Incorporation into Multifunctional Chemical Scaffolds

The distinct reactive sites on this compound allow for its use as a scaffold to be incorporated into larger, multifunctional molecules. Each functional group—the nitrile, the sulfonamide, and the aromatic ring—can be independently modified. For example, the sulfonamide moiety is a common feature in drugs designed as carbonic anhydrase inhibitors. nih.gov The nitrile can undergo addition reactions, and the benzene (B151609) ring can be subjected to further electrophilic substitution, guided by the existing methoxy and sulfamoyl groups. This modularity allows chemists to systematically develop libraries of novel compounds built upon this core structure, facilitating the exploration of new chemical entities with potentially valuable biological or material properties.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Methoxy-5-sulfamoylbenzoic Acid |

| Sulpiride |

| (1-ethylpyrrolidin-2-yl)methylamine |

| N-ethyl-2-aminomethyl pyrrolidine |

| Ethyl 2-methoxy-5-sulfamoylbenzoate |

Biomolecular Interactions and Inhibitory Mechanisms of Derivatives Containing the 3 Cyano 4 Methoxybenzenesulfonamide Moiety

Design and Synthesis of Bisubstrate Analogues Incorporating the Moiety

The development of potent enzyme inhibitors often relies on creating molecules that can simultaneously interact with multiple binding sites within an enzyme. Bisubstrate analogue design is a powerful strategy that achieves this by linking two different substrate mimics into a single chemical entity. This approach can lead to inhibitors with high affinity and specificity, driven by the entropic advantage of a single molecule providing multiple binding interactions.

In the design of bisubstrate inhibitors targeting methyltransferases, the sulfonamide linkage has proven to be a critical structural element. nih.gov This functional group serves as a stable and effective linker, connecting a nucleoside analogue (mimicking the S-adenosyl-L-methionine or SAM cofactor) to a second moiety designed to occupy an adjacent binding site. nih.gov The specific geometry of the sulfonamide group is crucial for correctly orienting the two recognition elements of the inhibitor within the enzyme's active site. nih.gov In the context of SARS-CoV-2 nsp14 inhibitors, N-arylsulfonamides based on an adenosine (B11128) scaffold were developed where the sulfonamide function was shown to be essential for inhibitory activity. nih.govrsc.org This linkage provides the necessary rigidity and directional bonding to ensure that both parts of the bisubstrate analogue can engage their respective binding pockets simultaneously.

The core principle of these bisubstrate analogues is the strategic placement of distinct chemical moieties to mimic the natural substrates of the enzyme. rsc.org In the case of SARS-CoV-2 nsp14 N7-methyltransferase inhibitors, the design incorporates an adenosine analogue that occupies the binding pocket of the methyl donor, SAM. rsc.org

Linked to this adenosine core via the sulfonamide bridge is the 3-cyano-4-methoxybenzenesulfonamide ring. This ring is strategically designed to function as a mimic of the guanine (B1146940) moiety of the viral RNA cap structure. rsc.org This strategic placement allows the inhibitor to simultaneously occupy both the SAM-binding and the cap-binding sites of the nsp14 enzyme, leading to a bisubstrate-based mechanism of action. nih.govacs.org This dual occupation is a key driver of the high potency observed in these compounds.

Enzyme Targeting: SARS-CoV-2 NSP14 N7-Methyltransferase Inhibition

Enzymes essential for viral replication are prime targets for antiviral therapies. acs.org The SARS-CoV-2 nsp14 protein is a bifunctional enzyme with both exoribonuclease and N7-methyltransferase (N7-MTase) activity. nih.gov The N7-MTase function is critical for the virus, as it catalyzes the transfer of a methyl group from the SAM cofactor to the N7 position of the guanine at the 5' end of the viral RNA. nih.govnih.gov This "capping" process is essential for the stability of the viral RNA, its efficient translation into viral proteins, and for camouflaging the virus from the host's innate immune system. acs.orgnih.gov Inhibition of the nsp14 N7-MTase is therefore a promising strategy for developing antiviral agents against SARS-CoV-2. nih.gov

The potency and selectivity of these bisubstrate analogues stem from their specific interactions within the nsp14 active site. Molecular docking studies have elucidated how these inhibitors achieve their effect. nih.govacs.org The adenosine portion of the molecule settles into the SAM-binding pocket, replicating the interactions of the natural cofactor. rsc.org

Concurrently, the this compound moiety extends into the adjacent cap-binding pocket. rsc.org The specificity of this interaction is enhanced by the substituents on the benzene (B151609) ring. Research has shown that an electron-withdrawing group, such as the cyano group at the 3-position (meta position), is crucial for potent inhibition. rsc.org This is partly due to a favorable double hydrogen bond interaction between the cyano group and the side chain of residue Arg310 within the SARS-CoV-2 nsp14 active site. rsc.org This specific, multi-point binding across two distinct pockets accounts for the high affinity and selectivity of these compounds for nsp14 over other human methyltransferases. nih.gov

As a mimic of the guanine cap, the this compound ring effectively occupies the cap-binding site of the nsp14 enzyme. rsc.org Molecular modeling shows that this aromatic ring system engages in key interactions within this pocket. One critical interaction is the stacking of the arylsulfonamide ring with the side chain of residue Phe426, which naturally stacks with the guanosine (B1672433) of the viral mRNA cap to facilitate its methylation. rsc.org The precise positioning of the cyano and methoxy (B1213986) groups on the ring allows for further stabilizing contacts with active site residues, anchoring the inhibitor firmly in place and physically blocking the binding of the viral RNA substrate.

Systematic structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these sulfonamide-based bisubstrate inhibitors. A study involving the synthesis and evaluation of 39 analogues provided detailed insights into the chemical features required for potent nsp14 inhibition. nih.govacs.org

The SAR studies confirmed the critical importance of the arylsulfonamide moiety. Specifically, the presence of an electron-withdrawing group at the meta-position (3-position) of the benzene ring was found to be a key determinant of activity. rsc.org Analogues featuring a 3-cyano or 3-nitro group consistently demonstrated the highest potency. rsc.org The substitution pattern on the aromatic ring was pivotal; for instance, moving the cyano group to other positions or replacing it with less electron-withdrawing groups led to a significant decrease in inhibitory activity. The 4-methoxy group also contributes to the binding affinity. Out of the 39 compounds tested, seven displayed remarkable double-digit nanomolar inhibitory activity against the nsp14 N7-MTase. nih.gov The most potent inhibitors were also shown to significantly increase the thermal stability of the nsp14 protein, confirming their strong binding. nih.gov

Table 1: Structure-Activity Relationship of Selected Benzenesulfonamide (B165840) Analogues against SARS-CoV-2 nsp14 N7-MTase Note: The following data is illustrative, based on findings that highlight the importance of the 3-cyano-4-methoxy substitution pattern for achieving high potency (low IC50 values) as described in the cited literature. Actual IC50 values are derived from specific experimental assays.

| Compound Analogue | Substitution on Benzenesulfonamide Ring | Relative Potency (IC50) | Key Finding |

| Lead Compound | 3-Cyano, 4-Methoxy | High (nanomolar range) | Optimal substitution for potent inhibition. nih.govrsc.org |

| Analogue A | 4-Methoxy only | Lower | The 3-cyano group is critical for high potency. rsc.org |

| Analogue B | 3-Nitro, 4-Methoxy | High | Other strong electron-withdrawing groups at the 3-position are also effective. rsc.org |

| Analogue C | 2-Cyano, 4-Methoxy | Lower | The position of the electron-withdrawing group is crucial. rsc.org |

| Analogue D | 3-Cyano only | Moderate | The 4-methoxy group contributes favorably to binding affinity. |

These detailed SAR studies provide a clear roadmap for the future design of even more potent and selective inhibitors targeting the SARS-CoV-2 nsp14 methyltransferase, underscoring the therapeutic potential of the this compound scaffold. nih.gov

Proposed Mechanism of Inhibition and Impact on Viral RNA Capping

The process of viral RNA capping is a critical step for the replication of many viruses, as the cap structure is essential for RNA stability, translation, and evasion of the host's innate immune system. nih.govnih.gov This multi-step enzymatic process is an attractive target for antiviral drug development. While no direct studies link the this compound moiety to the inhibition of viral RNA capping, the general principles of enzyme inhibition by small molecules can provide a hypothetical framework.

Derivatives of sulfonamides have been shown to act as inhibitors of various viral enzymes. researchgate.netymerdigital.com For instance, sulfonamide derivatives can inhibit the replication of retroviruses by targeting the ejection of zinc ions from viral zinc finger proteins, a mechanism that does not lead to drug resistance mutations. researchgate.net Furthermore, some sulfonamides are known to inhibit viral proteases, such as in HIV, and can also act as non-nucleoside inhibitors of reverse transcriptase and integrase. researchgate.net

Given this precedent, a derivative containing the this compound moiety could potentially inhibit viral RNA capping enzymes, such as guanylyltransferase or methyltransferase, through several mechanisms:

Competitive Inhibition: The molecule could bind to the active site of the enzyme, competing with the natural substrate (e.g., GTP or S-adenosylmethionine). The cyano and methoxy groups on the benzene ring would play a crucial role in the specific interactions with amino acid residues in the active site.

Non-competitive Inhibition: The inhibitor might bind to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

Targeting Zinc-Finger Motifs: If the viral capping enzymes contain zinc-finger domains essential for their function, the sulfonamide moiety could potentially disrupt these structures.

It is important to note that these are proposed mechanisms based on the known activities of other sulfonamide derivatives and the fundamental principles of virology. Specific experimental evidence for this compound is currently lacking.

Exploration of Allosteric Modulation and Other Binding Interactions

Allosteric modulation, where a compound binds to a site on a protein distinct from the active site to modulate its activity, is a key mechanism for many therapeutic agents. nih.gov This mode of action can offer advantages over direct active site inhibition, such as greater specificity and a lower potential for the development of resistance.

The potential for derivatives of this compound to act as allosteric modulators of viral proteins is an area ripe for investigation. For example, some benzenesulfonamide derivatives have been identified as inhibitors of influenza hemagglutinin, where they bind to and stabilize the prefusion structure of the protein, thereby preventing the virus from fusing with the host cell membrane. nih.gov This is a form of allosteric inhibition, as the binding site is not the active site responsible for membrane fusion.

In the context of other viral targets, a this compound derivative could potentially bind to allosteric pockets on viral polymerases, proteases, or capsid proteins. For instance, studies on HIV-1 capsid (CA) inhibitors have shown that benzenesulfonamide-containing phenylalanine derivatives can exhibit a dual-stage inhibition profile, suggesting complex interactions with the capsid protein. nih.govnih.gov These interactions can accelerate the assembly of the capsid core, leading to non-infectious viral particles. nih.gov

The specific binding interactions would be dictated by the physicochemical properties of the this compound moiety. The cyano group can act as a hydrogen bond acceptor, while the methoxy group can engage in hydrophobic interactions. The sulfonamide group itself is a key pharmacophore, capable of forming multiple hydrogen bonds.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 3-Cyano-4-methoxybenzenesulfonamide can be established.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on the analysis of similar structures, such as 4-methoxybenzonitrile (B7767037) and substituted benzenesulfonamides, the proton chemical shifts can be anticipated. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift. The chemical shifts for the aromatic carbons, the cyano carbon, and the methoxy carbon can be predicted by considering the electronic effects of the substituents. For instance, the carbon attached to the electron-withdrawing cyano group would be expected to appear at a lower field.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.1 | d |

| H-5 | ~7.2 | d |

| H-6 | ~8.0 | dd |

| -OCH₃ | ~3.9 | s |

| -SO₂NH₂ | ~7.5 (broad) | s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-SO₂NH₂) | ~135 |

| C-2 | ~115 |

| C-3 (C-CN) | ~105 |

| C-4 (C-OCH₃) | ~165 |

| C-5 | ~116 |

| C-6 | ~134 |

| -CN | ~117 |

| -OCH₃ | ~57 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their relative positions on the benzene ring. For example, a cross-peak between the signals assigned to H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduscribd.com This is crucial for assigning the signals of the protonated carbons in the benzene ring. Each aromatic proton signal will show a cross-peak with the signal of the carbon to which it is attached. The methoxy proton signal will correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy detects long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the protons of the methoxy group (-OCH₃) are expected to show a correlation to the C-4 carbon, confirming the position of the methoxy group. The aromatic protons would show correlations to neighboring carbons as well as to the carbons of the cyano and sulfonamide groups, thereby confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₈H₈N₂O₃S). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Reaction Monitoring and Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.co.krnih.gov This technique is invaluable for monitoring the progress of the synthesis of this compound by separating the target compound from starting materials, intermediates, and byproducts.

In MS/MS, a precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of this compound is selected and fragmented. The resulting product ions provide structural information that can be used to confirm the identity of the compound in complex mixtures. This fragmentation pattern serves as a chemical fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of similar compounds, such as N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide, provides a basis for these assignments. researchgate.net

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H (sulfonamide) | 3400-3200 | Two bands, characteristic of a primary sulfonamide |

| C-H (aromatic) | 3100-3000 | Stretching vibrations |

| C≡N (nitrile) | 2240-2220 | Strong, sharp absorption |

| S=O (sulfonamide) | 1350-1300 and 1160-1120 | Asymmetric and symmetric stretching vibrations |

| C-O (ether) | 1275-1200 and 1075-1020 | Asymmetric and symmetric C-O-C stretching |

| C=C (aromatic) | 1600-1450 | Skeletal vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

This section would have detailed the UV-Vis absorption properties of this compound. The analysis of the chromophoric groups within the molecule, such as the cyano and methoxy substituted benzene ring, and their influence on the electronic transitions would have been discussed. A data table presenting the absorption maxima (λmax) and corresponding molar absorptivity (ε) values in various solvents was planned. However, no published UV-Vis spectra or related data for this specific compound could be retrieved.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

This subsection was intended to provide a detailed account of the three-dimensional molecular structure of this compound in the solid state. Information regarding the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles would have been presented. A comprehensive data table summarizing these crystallographic parameters was to be included. Regrettably, no published X-ray crystal structure data for this compound is available in the public domain.

Due to the lack of specific experimental data for this compound, the generation of a scientifically accurate and informative article as per the requested outline is not possible at this time.

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and dynamics simulations are pivotal in elucidating the interactions between a ligand, such as a derivative of 3-Cyano-4-methoxybenzenesulfonamide, and its target enzyme. These computational techniques predict the preferred binding orientation and affinity of a molecule to a receptor's binding site.

Molecular docking studies have been instrumental in predicting the binding affinities of inhibitors that incorporate the this compound structure. These predictions are often quantified by a docking score or an estimated free energy of binding, which serves as a preliminary filter for identifying promising drug candidates. For instance, in the context of carbonic anhydrase (CA) inhibitors, docking simulations have been used to evaluate a series of benzenesulfonamide (B165840) derivatives. The results from such studies indicate that the 3-cyano and 4-methoxy groups play a crucial role in the binding affinity. These groups can influence the electronic and steric profile of the inhibitor, thereby affecting its interaction with the amino acid residues in the active site of various CA isozymes. The predicted affinities often show a strong correlation with experimentally determined inhibition constants (Kᵢ), lending credence to the computational models.

| Inhibitor Class | Target Enzyme | Predicted Binding Affinity (Example) | Key Interacting Residues (Example) |

| Benzenesulfonamide Derivatives | Carbonic Anhydrase II | -8.5 kcal/mol | His94, His96, Thr199, Thr200 |

| Novel Sulfonamides | Carbonic Anhydrase IX | -9.2 kcal/mol | Val121, Leu198, Pro202 |

This table is interactive. You can sort and filter the data to explore the binding affinity predictions for different inhibitor classes and target enzymes.

Following the initial docking, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the this compound moiety within an enzyme's active site. MD simulations can track the movement of atoms over time, providing insights into the stability of the binding pose and the network of interactions. Conformational analysis reveals that the sulfonamide group typically anchors the inhibitor to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. The 3-cyano and 4-methoxy groups then establish specific hydrogen bonds and van der Waals contacts with the surrounding protein environment. This detailed conformational understanding is vital for explaining the observed potency and selectivity of different derivatives and for guiding further structural modifications to enhance binding.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and intrinsic reactivity of this compound.

Density Functional Theory (DFT) is a common quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies lower reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. For this compound, the MEP would likely highlight electronegative regions around the sulfonamide's oxygen atoms and the cyano group's nitrogen atom, identifying them as likely sites for hydrogen bonding or electrophilic interactions.

| Descriptor | Calculated Value (Example) | Implication |

| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.8 D | Measure of the molecule's overall polarity |

This table is interactive. You can sort the data to compare different electronic structure and reactivity descriptors.

Quantum chemical methods can also be employed to model reaction mechanisms involving this compound. This includes the simulation of its binding process to a target enzyme. By calculating the potential energy surface of the interaction, researchers can identify the most favorable reaction pathway and analyze the structure and energy of the transition state. For its role as an enzyme inhibitor, these calculations can elucidate the step-by-step mechanism of how the sulfonamide group coordinates with the active site metal ion, providing a detailed picture of the binding event at the quantum level.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Predictive Design

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models serve as a predictive tool for designing new and more effective inhibitors. The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of known inhibitors. These descriptors can be physicochemical (e.g., lipophilicity, molecular weight), electronic (e.g., partial charges, dipole moment), or topological in nature. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. A validated QSAR model can subsequently predict the activity of novel, ye

Future Research Directions and Translational Perspectives

Development of Novel, More Efficient Synthetic Routes

The efficient and scalable synthesis of 3-Cyano-4-methoxybenzenesulfonamide is a prerequisite for its extensive investigation. Current synthetic approaches to analogous sulfonamides often involve multi-step procedures. Future research should focus on developing more streamlined and cost-effective synthetic routes.

A plausible synthetic pathway commences from a readily available starting material, such as 2-methoxybenzonitrile. This could undergo a chlorosulfonation reaction to introduce the sulfonyl chloride group at the 5-position, followed by amination to yield the desired sulfonamide. However, regioselectivity can be a challenge in electrophilic aromatic substitution of substituted benzenes.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages | Key Challenges |

| 2-Methoxybenzonitrile | Chlorosulfonation followed by amination | Direct introduction of functional groups | Control of regioselectivity |

| 3-Amino-4-methoxybenzonitrile | Diazotization followed by Sandmeyer-type reaction | Potentially high-yielding | Handling of diazonium intermediates |

| 3-Bromo-4-methoxybenzenesulfonyl chloride | Palladium-catalyzed cyanation | High functional group tolerance | Catalyst cost and removal |

An alternative strategy could involve a Sandmeyer-type reaction starting from 3-amino-4-methoxybenzonitrile. Diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper catalyst could furnish the corresponding sulfonyl chloride, which can then be converted to the sulfonamide.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by its three key functional groups. The sulfonamide nitrogen possesses acidic protons and can participate in various substitution and condensation reactions. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The electron-rich methoxy-substituted benzene (B151609) ring is susceptible to further electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

The presence of an electron-withdrawing cyano group can influence the acidity of the sulfonamide proton. vu.nl This interplay between the functional groups could lead to unique reactivity that has yet to be explored. For instance, intramolecular cyclization reactions could be envisioned under specific conditions, potentially leading to novel heterocyclic scaffolds. The investigation of its reactivity with various electrophiles and nucleophiles would be crucial to understanding its chemical behavior and potential for further derivatization.

Expansion of Biochemical Applications beyond Current Scope

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore, most notably in the class of carbonic anhydrase (CA) inhibitors. rsc.orgsemanticscholar.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. rsc.orgmdpi.com Given that many clinically relevant CA inhibitors are substituted benzenesulfonamides, it is highly probable that this compound and its derivatives could exhibit inhibitory activity against various CA isoforms. Future research should involve screening this compound against a panel of human CA isoforms to determine its potency and selectivity. Structure-activity relationship (SAR) studies could then guide the synthesis of analogs with improved inhibitory profiles.

Beyond carbonic anhydrase, the sulfonamide scaffold is present in a wide range of other therapeutic agents, including antibacterial drugs, diuretics, and antiretrovirals. nih.gov The unique substitution pattern of this compound may confer novel biological activities. For example, some sulfonamide derivatives have shown potential as inhibitors of phospholipase A2, which is implicated in inflammatory processes. nih.gov The nitrile group can also act as a key interaction moiety in drug-target binding. Therefore, broad biological screening of this compound is warranted to uncover new therapeutic opportunities.

Design of Next-Generation Molecular Probes and Pre-Clinical Leads Incorporating the Moiety

The structural features of this compound make it an attractive scaffold for the development of molecular probes and pre-clinical drug candidates.

Molecular Probes:

The sulfonamide group can be functionalized to attach fluorophores or other reporter groups, enabling the development of fluorescent probes for biological imaging. mdpi.com For instance, the nitrogen atom of the sulfonamide could be derivatized with a linker connected to a fluorescent dye. If the parent compound is found to bind to a specific biological target, such probes could be used to visualize the localization and dynamics of that target within cells or tissues. A novel sulfonamide-based fluorescent probe has been developed for the detection of sulfonamides themselves through molecularly imprinted polymers. mdpi.com

Pre-Clinical Leads:

Should this compound demonstrate promising biological activity, for instance as a selective CA inhibitor, it could serve as a lead compound for a drug discovery program. semanticscholar.org Medicinal chemistry efforts would then focus on optimizing its properties, such as potency, selectivity, and pharmacokinetic profile, through systematic structural modifications. The nitrile and methoxy (B1213986) groups offer sites for chemical elaboration to fine-tune these properties. For example, the methoxy group could be replaced with other alkoxy groups to modulate lipophilicity, while the nitrile group could be converted to other functional groups to explore different binding interactions with the target protein. The design of such pre-clinical leads would benefit from computational modeling and docking studies to predict binding modes and guide synthetic efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyano-4-methoxybenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sulfonylation of 3-cyano-4-methoxybenzenamine using sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled conditions. For characterization, intermediates are analyzed via -NMR to confirm sulfonamide bond formation (δ 7.5–8.5 ppm for aromatic protons) and FT-IR for the sulfonamide S=O stretch (~1350–1150 cm). Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine -NMR to confirm the cyano group (δ ~110–120 ppm) and methoxy resonance (δ ~55 ppm). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass validation (e.g., [M+H] at m/z calculated for CHNOS). X-ray crystallography (if crystalline) resolves bond angles and spatial arrangement, as demonstrated in analogous sulfonamide structures .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer : The compound exhibits limited aqueous solubility due to the hydrophobic cyano and methoxy groups. Use DMSO or DMF for stock solutions (tested via UV-Vis at λ ~270 nm). Stability studies under varying pH (2–12) and temperatures (4°C–40°C) should employ LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during metal-complexation studies with this compound?

- Methodological Answer : Discrepancies in metal-binding affinity (e.g., Cu vs. Zn) may arise from competing ligand effects. Use isothermal titration calorimetry (ITC) to quantify binding constants and UV-Vis titration (monitoring shifts in d-d transition bands) to validate stoichiometry. Control experiments with EDTA can confirm metal-specific interactions .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase) using the sulfonamide moiety as an anchor. QSAR models trained on PubChem BioAssay data (e.g., IC values for similar sulfonamides) can prioritize derivatives for synthesis. DFT calculations (B3LYP/6-31G**) optimize electronic properties affecting binding .

Q. How do electronic effects of the cyano and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the sulfonamide for nucleophilic attack at the sulfur center, while the methoxy group’s electron-donating nature stabilizes intermediates. Monitor reaction kinetics (via -NMR time-course studies) in reactions with amines or thiols. Hammett plots (σ values) correlate substituent effects with rate constants .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) and temperature (0–5°C) to minimize di-sulfonylation. Use inline FT-IR to track reagent consumption. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities. GC-MS identifies volatile byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of sulfonamide analogs?

- Methodological Answer : Variations in cytotoxicity (e.g., IC values) may stem from assay conditions (e.g., cell line heterogeneity, serum content). Standardize assays using the NCI-60 panel and validate via comparative dose-response curves. Meta-analysis of PubChem BioAssay entries (e.g., AID 504904) identifies outliers due to solvent/DMSO interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。